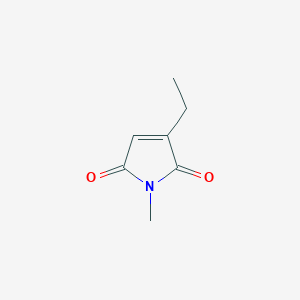
(4S,4'S)-2,2'-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) is a complex organic compound that features a unique structure combining a trimethylsilyl group, a phenylene core, and two benzyl-dihydrooxazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) typically involves multiple steps:
Formation of the Dihydrooxazole Rings: This can be achieved through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trimethylsilyl Group: This step often involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine.
Coupling with the Phenylene Core: The final step involves coupling the dihydrooxazole units with the phenylene core, which can be facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazole rings, potentially converting them to amino alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amino alcohols.
科学的研究の応用
Chemistry
In chemistry, (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) can be used as a ligand in catalysis, particularly in asymmetric synthesis. Its unique structure allows for the formation of chiral complexes that can catalyze various organic transformations with high enantioselectivity.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a building block in drug design. The dihydrooxazole rings and benzyl groups can interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.
作用機序
The mechanism of action of (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(4S,4’S)-2,2’-(2-Phenylene)bis(4-Benzyl-4,5-dihydrooxazole): Lacks the trimethylsilyl group, which may affect its reactivity and applications.
(4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Methyl-4,5-dihydrooxazole): Contains methyl groups instead of benzyl groups, potentially altering its chemical properties.
Uniqueness
The presence of the trimethylsilyl group in (4S,4’S)-2,2’-(2-(Trimethylsilyl)-1,3-phenylene)bis(4-Benzyl-4,5-dihydrooxazole) imparts unique reactivity and stability, making it a valuable compound for specific applications in synthesis and catalysis.
特性
分子式 |
C29H32N2O2Si |
|---|---|
分子量 |
468.7 g/mol |
IUPAC名 |
[2,6-bis[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-trimethylsilane |
InChI |
InChI=1S/C29H32N2O2Si/c1-34(2,3)27-25(28-30-23(19-32-28)17-21-11-6-4-7-12-21)15-10-16-26(27)29-31-24(20-33-29)18-22-13-8-5-9-14-22/h4-16,23-24H,17-20H2,1-3H3/t23-,24-/m0/s1 |
InChIキー |
FXUDRBIVSMYYJG-ZEQRLZLVSA-N |
異性体SMILES |
C[Si](C)(C)C1=C(C=CC=C1C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 |
正規SMILES |
C[Si](C)(C)C1=C(C=CC=C1C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)
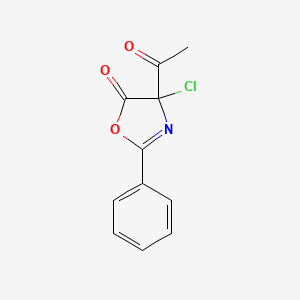
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)

![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)

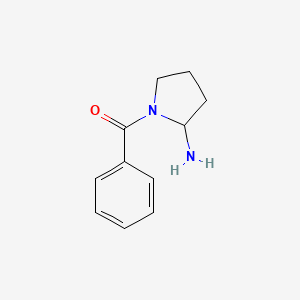
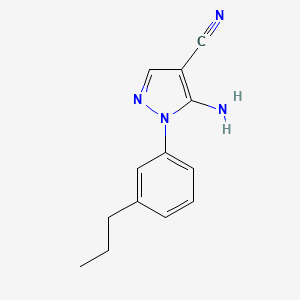
![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)
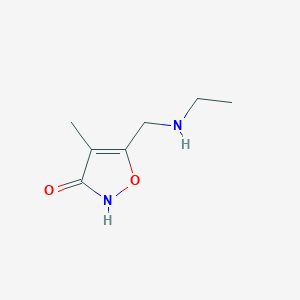
![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)
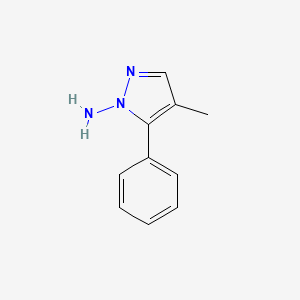
![4-(Aminomethyl)benzo[d]oxazol-2-ol](/img/structure/B12877318.png)
